molecular formula C14H14N2O4S B12040650 (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide

Cat. No.: B12040650
M. Wt: 306.34 g/mol
InChI Key: JTTYFZDJLZNVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide is a Schiff base compound that integrates a sulfonamide group, a key pharmacophore in medicinal chemistry, with a vanillin-derived aromatic system. This structure classifies it among compounds of significant interest for anticancer research. Scientific studies on closely related structural analogs have demonstrated that such compounds exhibit promising antiproliferative activities against a panel of aggressive human cancer cell lines, including glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) . The presence of the sulfonamide moiety also suggests potential as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrase isoforms, such as CAIX and CAXII, are recognized as attractive therapeutic targets due to their overexpression in hypoxic tumor environments, and inhibitors can disrupt pH regulation in cancer cells . Beyond its potential in oncology, this compound serves as a versatile chemical scaffold. Its structure, featuring the imine (C=N) bond, makes it a valuable precursor for synthesizing metal complexes. Research into similar benzenesulfonamide-derived Schiff base copper(II) complexes has revealed enhanced biological profiles, including DNA intercalation and topoisomerase I inhibition, which are valuable mechanisms in the development of chemotherapeutic drug candidates . Furthermore, Schiff base derivatives are frequently investigated for their antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . This compound is supplied for research applications such as biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-20-14-8-10(2-7-13(14)17)9-16-11-3-5-12(6-4-11)21(15,18)19/h2-9,17H,1H3,(H2,15,18,19)

InChI Key

JTTYFZDJLZNVDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents :

    • 4-Aminobenzenesulfonamide (1 equiv, 172.2 g/mol)

    • 4-Hydroxy-3-methoxybenzaldehyde (1 equiv, 168.15 g/mol)

    • Ethanol (solvent)

    • Glacial acetic acid (2–3 drops, catalyst)

  • Procedure :

    • Dissolve 10 mmol of 4-aminobenzenesulfonamide and 10 mmol of 4-hydroxy-3-methoxybenzaldehyde in 30 mL of ethanol.

    • Add 2–3 drops of glacial acetic acid to catalyze imine formation.

    • Reflux the mixture at 78°C for 5–10 hours, monitoring progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (2:8 v/v).

    • Cool the reaction mixture to room temperature, leading to precipitation of the Schiff base.

    • Filter the precipitate, wash with cold ethanol, and recrystallize from methanol or ethanol.

  • Yield :

    • Typical yields range from 70% to 95% , depending on reaction time and purity of starting materials.

  • Mechanistic Insight :
    The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a protonated hemiaminal intermediate. Acid catalysis facilitates dehydration, yielding the thermodynamically stable (E)-imine isomer.

Solvent-Free Synthesis with Grinding

For eco-friendly synthesis, solvent-free methods employ mechanical grinding of reactants with solid acid catalysts like SnCl₂ or acetic acid.

Reaction Protocol

  • Reagents :

    • 4-Aminobenzenesulfonamide

    • 4-Hydroxy-3-methoxybenzaldehyde

    • SnCl₂ or acetic acid (catalyst)

  • Procedure :

    • Grind 10 mmol of 4-aminobenzenesulfonamide and 10 mmol of aldehyde in a mortar with 0.1 equiv of SnCl₂.

    • Continue grinding for 2–3 minutes until a homogeneous mixture forms.

    • Wash the product with cold water to remove excess catalyst and recrystallize from ethanol.

  • Yield :

    • Yields up to 90% have been reported for analogous Schiff bases.

  • Advantages :

    • Reduced reaction time (minutes vs. hours).

    • Elimination of volatile organic solvents.

Optimization and Troubleshooting

Key Factors Influencing Yield

FactorOptimal ConditionEffect of Deviation
Molar Ratio 1:1 (amine:aldehyde)Excess aldehyde increases side products
Catalyst Glacial acetic acidLower yields with weak acids
Reaction Time 6–8 hoursIncomplete condensation if <5 hours
Temperature Reflux (78°C in ethanol)Room temperature slows kinetics

Common Challenges

  • Byproduct Formation : Oxidative degradation of the aldehyde or over-alkylation of the amine. Mitigated by inert atmosphere (N₂/Ar).

  • Purification : Residual starting materials require column chromatography (silica gel, ethyl acetate/hexane) if recrystallization fails.

Characterization and Validation

Spectroscopic Data

  • FT-IR :

    • C=N Stretch : 1600–1620 cm⁻¹.

    • O-H Stretch : 3200–3400 cm⁻¹ (phenolic -OH).

  • ¹H NMR (DMSO-d₆) :

    • Imine proton (CH=N): δ 8.50–8.70 ppm (s, 1H).

    • Aromatic protons: δ 6.80–7.90 ppm (m, 7H).

    • Methoxy (-OCH₃): δ 3.85 ppm (s, 3H).

  • X-ray Crystallography :

    • Confirms (E)-stereochemistry and planar geometry.

    • Intermolecular hydrogen bonds (O-H⋯O, N-H⋯O) stabilize the crystal lattice.

Comparative Analysis of Methods

MethodSolventCatalystTimeYieldGreen Metrics
Classical RefluxEthanolAcetic acid5–10 h70–95%Moderate
Solvent-Free GrindingNoneSnCl₂2–3 min85–90%High
Microwave-Assisted*EthanolNone10–15 min88%High

*Microwave methods are hypothesized based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Carbonic Anhydrase:
Research has indicated that derivatives of (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide exhibit significant inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are often overexpressed in hypoxic tumors, making them critical targets for cancer therapy. A study highlighted a related compound that demonstrated selective inhibition with IC50 values of 2.59 nM and 7.64 nM for CA IX and CA XII, respectively . This suggests that the compound could be developed further as a therapeutic agent for treating hypoxic tumors.

2. Synthesis of Complexes:
The compound has been synthesized into various metal complexes, notably with copper. These complexes have shown promising biological activities, including antimicrobial properties. The structural elucidation of these complexes via techniques such as X-ray crystallography and spectroscopy has provided insights into their potential mechanisms of action .

Structural Studies

1. Spectroscopic Analysis:
The compound has been extensively studied using spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy. These studies have elucidated the ligand's coordination behavior and its interaction with metal ions, which is crucial for understanding its biological activity .

2. Molecular Docking Studies:
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational studies support experimental findings and provide a theoretical framework for the design of more potent analogs .

Case Studies

1. Biological Activity Assessment:
Several case studies have documented the biological activities of this compound and its derivatives in vitro and in vivo. For example, one study investigated the antitumoral effects of a closely related derivative in a breast cancer model, demonstrating its potential efficacy comparable to existing clinical candidates .

2. Therapeutic Target Exploration:
The compound's role as a therapeutic target has been explored in various contexts, including its interaction with other biomolecules and its effects on cellular pathways involved in tumor growth and metabolism .

Mechanism of Action

The mechanism of action of (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Key Observations :

  • Positional isomerism : The 2-hydroxy-3-methoxy substitution () confers nM potency against 12-LOX due to optimal hydrogen bonding with the enzyme’s active site . In contrast, the 4-hydroxy-3-methoxy isomer (target compound) may exhibit weaker interactions due to steric hindrance.
  • Halogenation : Bromine at position 5 () enhances π-stacking and redox properties, making it suitable for photodynamic applications but may reduce solubility .
  • Dihydroxy vs.

Variations in the Sulfonamide Substituent

Table 2: Sulfonamide Modifications
Compound Name N-Substituent Biological Impact
(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide –NH₂ Broad enzyme inhibition
4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide () 5-methylisoxazol-3-yl Improved pharmacokinetics
(E)-4-((5-Bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide () Pyridin-2-yl Enhanced cellular uptake

Key Observations :

  • Pyridinyl substitution () increases lipophilicity and membrane permeability, critical for intracellular targets .
  • Isoxazole substitution () improves metabolic stability due to reduced oxidative degradation .

Physicochemical and Structural Properties

Table 3: Crystallographic and Stability Data
Compound Name Dihedral Angles (A/B/C/D)* Hydrogen Bonding Stability
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () A/B: 16.83°, B/C: 80.41° S(6) and R₂²(8) motifs High (polymeric chains)
Target Compound (Hypothesized) Estimated A/B: >20° Moderate H-bonding Moderate

*Key: A = Benzylidene, B = Anilinic, C = Oxazole, D = Sulfonyl.
Structural Insights :

  • Smaller dihedral angles (e.g., 16.83° in ) correlate with planar conformations, enhancing π-π stacking and crystal packing .
  • The target compound’s larger dihedral angles may reduce crystallinity but improve solubility.

Q & A

Q. What are the standard synthetic routes and characterization techniques for (E)-4-(4-Hydroxy-3-methoxybenzylideneamino)benzenesulfonamide?

The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-benzenesulfonamide and 4-hydroxy-3-methoxybenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or acetonitrile). Post-synthesis, characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm imine bond formation and aromatic substituents .
  • Infrared Spectroscopy (IR) : Peaks at ~1600–1650 cm1^{-1} (C=N stretch) and ~3200–3500 cm1^{-1} (O–H/N–H stretches) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion mass .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment using a C18 column with acetonitrile/0.5% triethylamine (pH 4.5) as mobile phase .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Using a Bruker diffractometer (APEX2 software) .
  • Structure Solution : SHELXS/SHELXD for phase determination .
  • Refinement : SHELXL for parameter optimization, with validation via PLATON .
  • Visualization : ORTEP-3 for molecular graphics .
    Report symmetry codes and displacement parameters to resolve ambiguities in hydrogen bonding or isomerism .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound analogues?

  • Molecular Docking : Use AutoDock/Vina to model interactions with target enzymes (e.g., urease or carbonic anhydrase). Focus on binding energy (ΔG) and hydrogen-bonding patterns .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., halogenation) with inhibitory activity .
  • ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

  • Twinned Data : For overlapping diffraction spots, employ SHELXL’s TWIN/BASF commands .
  • Disordered Structures : Use PART/SADI restraints to model dynamic groups (e.g., rotating methoxy) .
  • Validation Tools : Check CIF files with checkCIF/PLATON to flag outliers (e.g., unrealistic bond lengths) .
  • Complementary Techniques : Cross-validate NMR/IR data with SCXRD to confirm tautomerism (e.g., enol-imine vs. keto-amine forms) .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., halogens) at the para position of the benzylidene ring to enhance enzyme inhibition .
  • Bioisosteric Replacement : Replace sulfonamide with thiosemicarbazide to improve metal chelation (e.g., Cu(II) complexes for anticancer activity) .
  • Hybridization : Conjugate with thiophene or pyrimidine moieties to exploit dual-target mechanisms (e.g., antimicrobial + anti-inflammatory) .

Q. What experimental protocols are used to evaluate biological activity in vitro?

  • Enzyme Inhibition Assays :
    • Urease : Monitor ammonia production via indophenol method at 630 nm .
    • Carbonic Anhydrase : Measure esterase activity using 4-nitrophenyl acetate .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7) with IC50_{50} calculation .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .

Methodological Notes

  • Synthetic Reproducibility : Always confirm the E-isomer via NOESY NMR (absence of NOE between imine proton and benzylidene substituents) .
  • Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or IUCr repository .
  • Ethical Reporting : Disclose negative results (e.g., low-yield reactions) to aid community troubleshooting .

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